4-Amino-2,6-dimethylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2,6-dimethylpyrimidine involves several key steps, starting from guanidine nitrate, acetylacetone, and sodium carbonate as raw materials. The reaction, typically conducted in water as the reaction medium, yields high-quality 4-Amino-2,6-dimethylpyrimidine under optimized conditions such as specific molar ratios of reactants, reaction temperature, and time. This process highlights the compound's accessibility for further research and application development (Qi Yon, 2013).
Molecular Structure Analysis
Studies on the molecular structure of 4-Amino-2,6-dimethylpyrimidine, particularly through X-ray crystallography, have provided insights into its arrangement and interactions. For instance, cocrystal studies involving 4-Amino-2,6-dimethylpyrimidine have demonstrated its ability to form stable molecular assemblies through hydrogen bonding and π-π stacking interactions, underscoring the compound's potential in forming diverse molecular architectures (A. Rajam et al., 2018).
Chemical Reactions and Properties
4-Amino-2,6-dimethylpyrimidine undergoes various chemical reactions, including cycloadditions, substitutions, and hydrogen bond formations. These reactions are pivotal in generating novel pyrimidine derivatives with enhanced properties for different applications. For example, it reacts with aryl isocyanates and isothiocyanates to yield novel pyrimido[4,5-d]pyrimidines, showcasing its versatility in synthetic chemistry (D. Prajapati & A. Thakur, 2005).
Scientific Research Applications
1. Nonlinear Optical Applications
- Summary of Application: 4-Amino-2,6-dimethylpyrimidine is used in the synthesis of new organic single crystals for nonlinear optical (NLO) applications . These materials have extensive demand due to their diverse applications such as lasers, optical signal processing, optical data storage, frequency conversion, and optical switching .
- Methods of Application: The material was synthesized by reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine and trifluoroacetic acid in a 1:1 molar ratio using methanol as a solvent . The solution was mixed for 8 hours using mechanical stirring .
- Results or Outcomes: The third-order nonlinear optical property of the crystal was measured from the Z-scan technique . The results support that the single crystal is more suitable for electronic and optical domain applications .
2. Corrosion Inhibition
- Summary of Application: 4-Amino-2,6-dimethylpyrimidine has been studied for its corrosion inhibition properties on mild steel in 0.5 M sulfuric acid solution . It acts as a mixed-type inhibitor .
- Methods of Application: Electrochemical measurements and surface characterization were used to study the inhibition ability . Quantum chemical calculations were performed to investigate the inhibition mechanism . Monte Carlo simulations were utilized to determine the adsorption energy and configuration arrangement of the compound to the metal surface .
- Results or Outcomes: The inhibition efficiency increases with the inhibitor concentration to reach 87% . The inhibitor acts through the formation of a protective layer at the metal surface by the adsorption of its molecules onto the mild steel surface .
3. Antimicrobial Applications
- Summary of Application: Pyrimidine derivatives, including 4-Amino-2,6-dimethylpyrimidine, have numerous antimicrobial applications . They can be used as antibacterial, anti-Toxoplasma, fungicidal, and antimalarial agents .
- Methods of Application: The specific methods of application can vary depending on the specific antimicrobial use. Generally, these compounds are synthesized in a laboratory and then tested for their antimicrobial activity using standard microbiological techniques .
4. Laboratory Chemicals and Biocidal Products
- Summary of Application: 4-Amino-2,6-dimethylpyrimidine is used as a laboratory chemical and in the production of biocidal products .
- Methods of Application: As a laboratory chemical, it can be used in a variety of chemical reactions and syntheses . As a biocidal product, it can be used to control harmful or unwanted organisms .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDXAFKCKSLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196725 | |
Record name | Kyanmethin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-dimethylpyrimidine | |
CAS RN |
461-98-3 | |
Record name | 2,6-Dimethyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kyanmethin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kyanmethin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kyanmethin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylpyrimidin-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KYANMETHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3JQH7MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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